molecular formula C22H19ClN2O6S B1675528 LX2343

LX2343

Cat. No.: B1675528
M. Wt: 474.9 g/mol
InChI Key: ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

LX2343 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

LX2343, also known as 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide, BCP28952, LX-2343, or N-(Benzo[d][1,3]dioxol-5-yl)-2-(N-(5-chloro-2-methoxyphenyl)phenylsulfonamido)acetamide, primarily targets amyloid β (Aβ) and GSK-3β .

Amyloid β is a peptide that is believed to be the root cause of Alzheimer’s disease (AD), as its accumulation outside the neurons in the brain leads to harmful events . GSK-3β is a kinase involved in tau hyperphosphorylation, another key event in AD .

Mode of Action

This compound interacts with its targets in a few ways. It decreases Aβ accumulation and promotes Aβ clearance . This is achieved by suppressing JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and by inhibiting BACE1 enzymatic activity .

Furthermore, this compound acts as a non-ATP competitive inhibitor of GSK-3β, which helps inhibit tau hyperphosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It alleviates oxidative stress and inhibits the JNK/p38 and pro-apoptotic pathways . This leads to a reduction in neuronal apoptosis, a key event in AD .

Additionally, this compound negatively regulates the AKT/mTOR signaling pathway, promoting autophagy and increasing Aβ clearance .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in Aβ accumulation, an increase in Aβ clearance, a reduction in neuronal apoptosis, and an inhibition of tau hyperphosphorylation .

This compound also restores the integrity of mitochondrial function and morphology, increases ATP biosynthesis, and reduces ROS accumulation in neuronal cells .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For example, in the context of AD model mice, this compound administration significantly ameliorated cognitive deficits and markedly ameliorated the Aβ pathology in their brains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LX2343 involves multiple steps, starting with the preparation of the benzodioxole and phenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: LX2343 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .

Comparison with Similar Compounds

LX2343 is unique in its dual action on amyloid β production and clearance. Similar compounds include:

Compared to these compounds, this compound offers a multifaceted approach by targeting both amyloid β and tau pathology, making it a promising candidate for Alzheimer’s disease treatment .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.